![molecular formula C13H13NO B14274663 (2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone CAS No. 139927-14-3](/img/structure/B14274663.png)
(2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Azabicyclo[221]hept-5-en-2-yl)(phenyl)methanone is a compound that belongs to the class of bicyclic compounds It is known for its unique structure, which includes a bicyclic ring system with a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic ring systems. One common approach is the reaction of cyclopentadiene with a suitable dienophile, such as tosyl cyanide or chlorosulfonyl isocyanate . The reaction conditions often include elevated temperatures and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbonyl group, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include epoxides, reduced bicyclic compounds, and various substituted derivatives. These products are valuable intermediates in the synthesis of more complex molecules.
Applications De Recherche Scientifique
(2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone has several scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and as a building block for enzyme inhibitors.
Medicine: It is a precursor in the synthesis of therapeutic drugs, including antiviral and anticancer agents.
Industry: The compound is utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can lead to therapeutic effects, such as antiviral or anticancer activity . The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
2-(Benzylcarbamoyl)-2-azabicyclo[2.2.1]hept-5-en-3-one: Another related compound used in the synthesis of complex organic molecules.
Uniqueness
(2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone is unique due to its specific bicyclic structure with a phenyl group attached to the methanone moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
139927-14-3 |
|---|---|
Formule moléculaire |
C13H13NO |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
2-azabicyclo[2.2.1]hept-5-en-2-yl(phenyl)methanone |
InChI |
InChI=1S/C13H13NO/c15-13(11-4-2-1-3-5-11)14-9-10-6-7-12(14)8-10/h1-7,10,12H,8-9H2 |
Clé InChI |
QILAOJWDTFAWBP-UHFFFAOYSA-N |
SMILES canonique |
C1C2CN(C1C=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol)](/img/structure/B14274580.png)
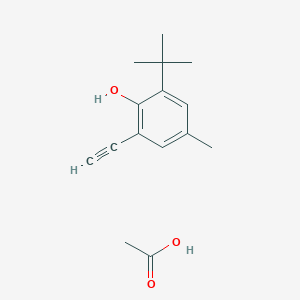
![Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol](/img/structure/B14274591.png)
![N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14274592.png)
![4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14274593.png)
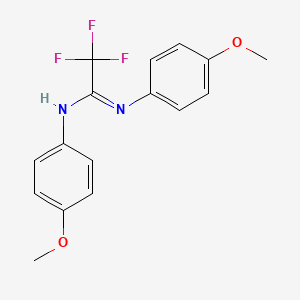
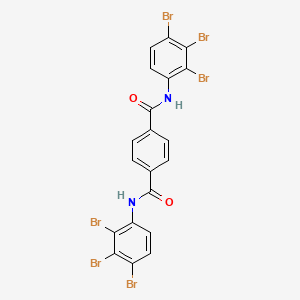

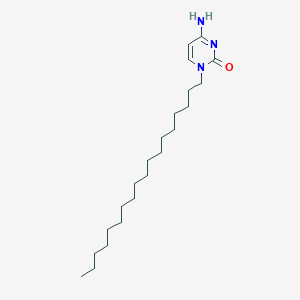
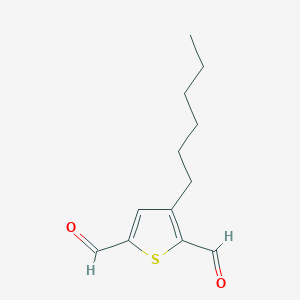
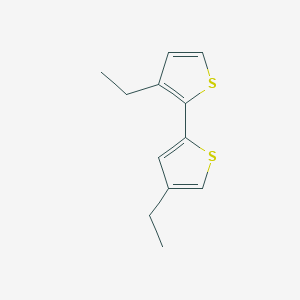
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(ethenyloxy)ethoxy]benzene}](/img/structure/B14274619.png)

![8-Aza-5-azoniaspiro[4.5]decane, 8-phenyl-, bromide](/img/structure/B14274662.png)
